molecular formula C23H14N4O3 B3616429 2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline

2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline

Cat. No.: B3616429
M. Wt: 394.4 g/mol
InChI Key: NSELLQLDIWYWNP-UHFFFAOYSA-N
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Description

2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a nitro group and a quinolin-8-yloxy moiety

Properties

IUPAC Name

2-(3-nitro-4-quinolin-8-yloxyphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O3/c28-27(29)20-13-16(19-14-25-17-7-1-2-8-18(17)26-19)10-11-21(20)30-22-9-3-5-15-6-4-12-24-23(15)22/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELLQLDIWYWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=CC5=C4N=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline typically involves multiple steps. One common method includes the reaction of 4-fluoro-1-nitrobenzene with cesium fluoride in dimethyl sulfoxide (DMSO) to form an intermediate, which is then reacted with 4-(8-quinolinoxy)aniline . The reaction mixture is heated at 120°C for 24 hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the quinoxaline core, depending on the nucleophile used.

Scientific Research Applications

2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the quinolin-8-yloxy moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline is unique due to the presence of both a nitro group and a quinolin-8-yloxy moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline
Reactant of Route 2
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2-[3-Nitro-4-(quinolin-8-yloxy)phenyl]quinoxaline

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